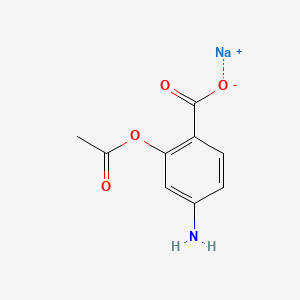
Salicylic acid, 4-amino-, acetate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-pas-natrium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of para-aminosalicylic acid, which is commonly used in the treatment of tuberculosis. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-pas-natrium typically involves the acetylation of para-aminosalicylic acid. The reaction is carried out by treating para-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Acetyl-pas-natrium involves large-scale acetylation processes. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-pas-natrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases and are carried out at elevated temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetyl-pas-natrium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Acetyl-pas-natrium involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of folic acid in bacteria, thereby exerting its antimicrobial effects. The compound binds to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para-aminosalicylic acid: The parent compound of Acetyl-pas-natrium, used in the treatment of tuberculosis.
Acetylsalicylic acid:
N-acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
Acetyl-pas-natrium is unique due to its specific acetylation, which enhances its stability and modifies its biological activity. Unlike its parent compound, para-aminosalicylic acid, Acetyl-pas-natrium has improved pharmacokinetic properties, making it more effective in certain therapeutic applications.
Eigenschaften
CAS-Nummer |
102338-90-9 |
|---|---|
Molekularformel |
C9H8NNaO4 |
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
sodium;2-acetyloxy-4-aminobenzoate |
InChI |
InChI=1S/C9H9NO4.Na/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13;/h2-4H,10H2,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
LRGBJMGTXPCKNU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
102338-89-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


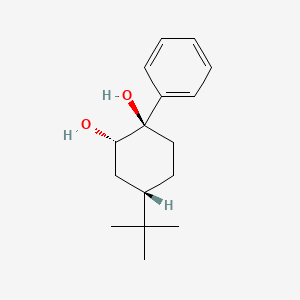

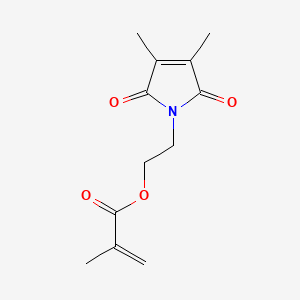
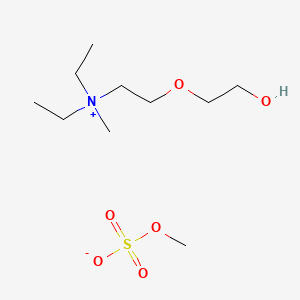
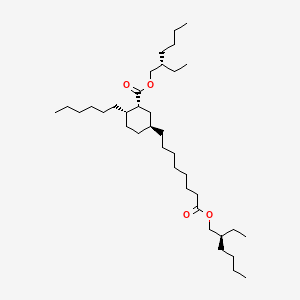
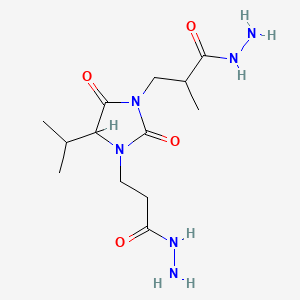
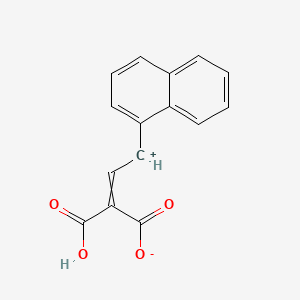

![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
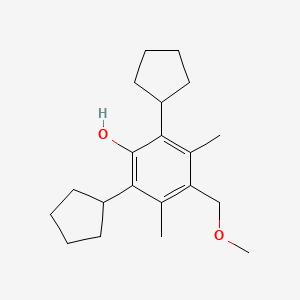
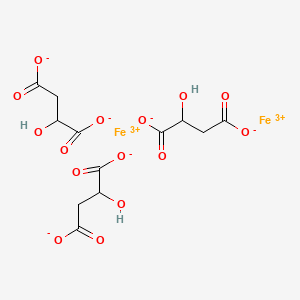
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
